3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that incorporates both quinoline and pyranone moieties. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized via a modified Mannich reaction, where 5-chloro-8-hydroxyquinoline is reacted with morpholine and ethyl glyoxylate.
Formation of the Pyranone Moiety: The pyranone ring is formed through a series of cyclization reactions involving appropriate precursors such as 4-hydroxy-6-methyl-2H-pyran-2-one.
Coupling of the Moieties: The final step involves coupling the quinoline and pyranone moieties under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The chloro group in the quinoline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and pyranone derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxy-2-methylquinoline: Similar in structure but lacks the pyranone moiety.
7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol: Contains an indole moiety instead of the pyranone moiety.
Uniqueness
The uniqueness of 3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one lies in its combined quinoline and pyranone structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-8-5-13(19)11(16(21)22-8)6-9-7-12(17)10-3-2-4-18-14(10)15(9)20/h2-5,7,19-20H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLYFPDILXHGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)CC2=CC(=C3C=CC=NC3=C2O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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